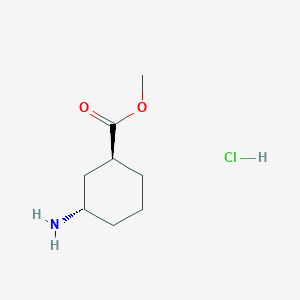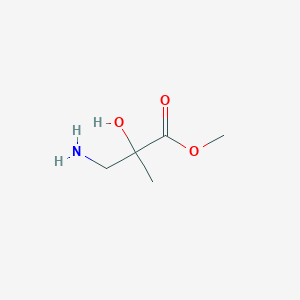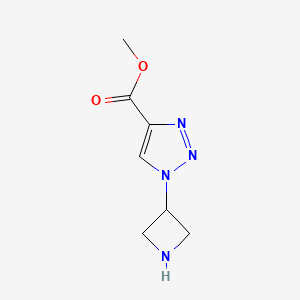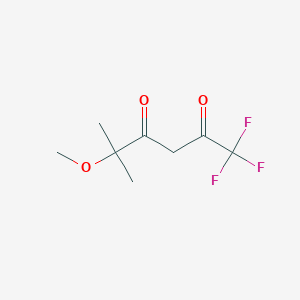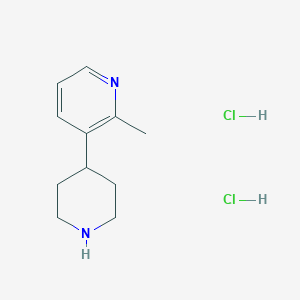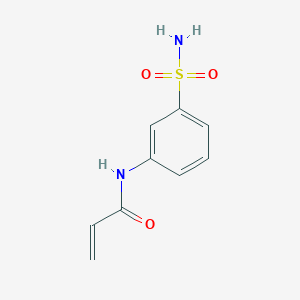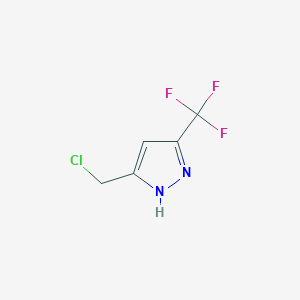
5-(chloromethyl)-3-(trifluoromethyl)-1H-pyrazole
Vue d'ensemble
Description
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing trifluoromethyl group and the electron-donating chloromethyl group. The trifluoromethyl group is known to enhance the electrophilicity of adjacent carbons, making them more susceptible to nucleophilic attack .Applications De Recherche Scientifique
1. Synthesis of Functionalized Pyrazoles
5-(Chloromethyl)-3-(trifluoromethyl)-1H-pyrazole has been utilized in the synthesis of various pyrazoles with functionalized side chains. These pyrazoles have been developed for use as ligands, where a ligating side chain is placed on a ring carbon, making the ring nitrogen and its attached proton available for hydrogen bonding, depending on the steric environment created by substituents at the 5th carbon (Grotjahn et al., 2002).
2. Precursor in Cross-Coupling Reactions
Ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates, similar in structure to this compound, have been used as precursors in Sonogashira-type cross-coupling reactions. These reactions led to the synthesis of various condensed pyrazoles, which were further explored for different chemical applications (Arbačiauskienė et al., 2011).
3. Synthesis of Trifluoromethyl-Substituted Pyrazolo[4,3-c]pyridines
A direct synthesis approach for trifluoromethyl-substituted pyrazolo[4,3-c]pyridines using a similar compound, 5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde, has been reported. These compounds were further explored for various chemical properties and applications (Palka et al., 2014).
4. Antioxidant and Antimicrobial Activity
This compound has been used in synthesizing novel pyridine derivatives, which exhibited promising antioxidant and antimicrobial activities. This highlights its potential in pharmaceutical research and development (Bonacorso et al., 2015).
5. Synthesis of Benzimidazole-Pyrazoline Hybrid Molecules
The compound has been utilized in synthesizing benzimidazole-pyrazoline hybrid molecules. These molecules were studied for their potential anti-diabetic properties, highlighting another area of pharmaceutical research where this compound finds application (Ibraheem et al., 2020).
Orientations Futures
Mécanisme D'action
Target of Action
Compounds containing the trifluoromethyl group play an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
The mode of action of 5-(chloromethyl)-3-(trifluoromethyl)-1H-pyrazole is likely related to the trifluoromethylation of carbon-centered radical intermediates . Trifluoromethyl-containing compounds, which have three equivalent C–F bonds, constitute possible starting materials for the synthesis of diverse fluorinated compounds through selective C–F bond activation .
Biochemical Pathways
The trifluoromethyl group’s involvement in various biochemical pathways is well-documented . The compound may participate in the trifluoromethylation of carbon-centered radical intermediates, contributing to the synthesis of diverse fluorinated compounds .
Result of Action
The compound’s potential role in the synthesis of diverse fluorinated compounds through selective c–f bond activation suggests it may have significant effects at the molecular level .
Propriétés
IUPAC Name |
5-(chloromethyl)-3-(trifluoromethyl)-1H-pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClF3N2/c6-2-3-1-4(11-10-3)5(7,8)9/h1H,2H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIHATCLLOKCEJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1C(F)(F)F)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClF3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

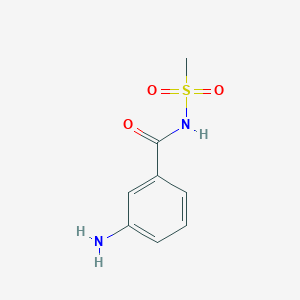
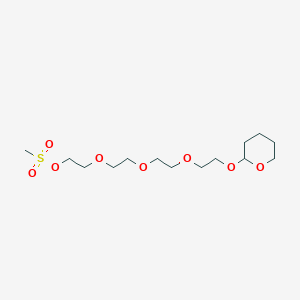

![Methyl 3-[(2-thienylmethyl)amino]propanoate](/img/structure/B3104097.png)
![3-Fluorobicyclo[1.1.1]pentan-1-amine](/img/structure/B3104111.png)
